N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide
Overview
Description
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H14ClF4N3O3 and its molecular weight is 395.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0659817 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such asserine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Given its potential interaction with the map kinase signal transduction pathway , it could influence cellular processes such as cell growth, differentiation, and apoptosis.
Result of Action
Given its potential interaction with the map kinase signal transduction pathway , it could potentially influence cellular processes such as cell growth, differentiation, and apoptosis.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the efficacy of the compound could be influenced by the pH of the environment due to the presence of the trifluoromethyl group (-CF3), which can participate in hydrogen bonding interactions .
Future Directions
Biochemical Analysis
Biochemical Properties
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2,2-dimethylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production . The compound’s interaction with tyrosinase involves binding to the enzyme’s active site, thereby preventing the oxidation of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of tyrosinase can lead to reduced melanin production in melanocytes, affecting pigmentation processes
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of tyrosinase, inhibiting its catalytic activity . This inhibition prevents the conversion of L-tyrosine and L-DOPA to dopaquinone, thereby reducing melanin synthesis. Additionally, the compound may interact with other enzymes and proteins, leading to alterations in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced melanin production without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and organ function. Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of tyrosinase affects the melanin synthesis pathway, leading to changes in the levels of melanin precursors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Its distribution within tissues can affect its efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall efficacy
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF4N3O3/c1-13(2,3)10(24)21-14(15(18,19)20)11(25)23(12(26)22-14)7-4-5-9(17)8(16)6-7/h4-6H,1-3H3,(H,21,24)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVIQLVZXGKKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.